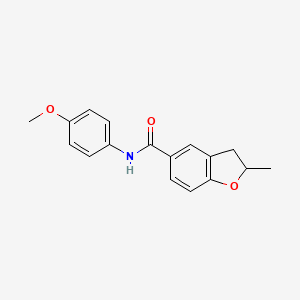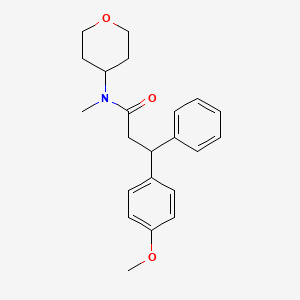
N-(4-methoxyphenyl)-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide, also known as 25B-NBOMe, is a synthetic psychedelic drug that belongs to the phenethylamine and benzofuran classes. It was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin. Since then, it has gained popularity as a recreational drug due to its hallucinogenic effects. However, its potential applications in scientific research have also been explored.
Mechanism of Action
N-(4-methoxyphenyl)-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide acts as a partial agonist at the 5-HT2A receptor, which is a G protein-coupled receptor that is involved in various signaling pathways in the brain. When N-(4-methoxyphenyl)-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide binds to the receptor, it triggers a cascade of intracellular events that ultimately lead to changes in neuronal activity and neurotransmitter release. This is believed to underlie the hallucinogenic effects of the drug.
Biochemical and Physiological Effects
The exact biochemical and physiological effects of N-(4-methoxyphenyl)-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide are not well understood. However, it is known to cause profound alterations in sensory perception, mood, and thought processes. Users have reported visual and auditory hallucinations, altered time perception, and feelings of euphoria or anxiety. These effects are thought to be mediated by the drug's action on the 5-HT2A receptor.
Advantages and Limitations for Lab Experiments
N-(4-methoxyphenyl)-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide has several advantages for lab experiments. It is highly potent and selective for the 5-HT2A receptor, making it a useful tool for studying the receptor's function. It is also relatively stable and easy to handle compared to other psychedelic drugs. However, its recreational use and legal status make it difficult to obtain and restrict its use in research.
Future Directions
There are several future directions for research on N-(4-methoxyphenyl)-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide. One area of interest is its potential therapeutic applications. The drug's action on the 5-HT2A receptor may have implications for the treatment of psychiatric disorders such as depression, anxiety, and addiction. Another area of interest is its mechanism of action, which is not fully understood. Further research is needed to elucidate the molecular and cellular mechanisms underlying its effects. Finally, the development of more selective and potent compounds that target the 5-HT2A receptor may lead to new insights into its function and potential therapeutic applications.
Synthesis Methods
The synthesis of N-(4-methoxyphenyl)-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide involves the reaction of 2C-B-NBOMe with 4-methoxyphenylacetonitrile in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then subjected to a reductive amination reaction with 2,3-dihydro-1-benzofuran-5-carboxylic acid to yield the final compound. The synthesis process is complex and requires expertise in organic chemistry.
Scientific Research Applications
N-(4-methoxyphenyl)-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide has been used in scientific research as a tool to study the serotonin 2A receptor (5-HT2A), which is the primary target of psychedelic drugs. It has been found to have a high affinity for the 5-HT2A receptor, making it a potent agonist. This property has made it useful in studying the role of the 5-HT2A receptor in various physiological and pathological processes.
properties
IUPAC Name |
N-(4-methoxyphenyl)-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-11-9-13-10-12(3-8-16(13)21-11)17(19)18-14-4-6-15(20-2)7-5-14/h3-8,10-11H,9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRIXOJRROBEATK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-ethoxybenzyl)-3-[2-oxo-2-(4-thiomorpholinyl)ethyl]-2-piperazinone](/img/structure/B5964396.png)
![3-[1-(1,3-benzodioxol-4-ylmethyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B5964407.png)

![N-[2-(4-phenyl-1-piperidinyl)ethyl]-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5964414.png)
![3-benzyl-4-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-2-piperazinone](/img/structure/B5964419.png)
![N-[2-(1H-indol-3-yl)ethyl]-5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5964424.png)

![1-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-4-(2-methylphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B5964435.png)
![{1-[4-(4-hydroxy-1-butyn-1-yl)benzyl]-3-piperidinyl}(3-isopropoxyphenyl)methanone](/img/structure/B5964457.png)
![3-{1-[2-(2-hydroxyphenyl)-6-methylpyrimidin-4-yl]piperidin-4-yl}-1,3-oxazolidin-2-one](/img/structure/B5964460.png)
![1-{2-oxo-2-[7-(2-phenylethyl)-2,7-diazaspiro[4.5]dec-2-yl]ethyl}-2,4-imidazolidinedione](/img/structure/B5964464.png)
![1-(2-methoxybenzyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B5964471.png)
![2-[{2-[2-(2-tert-butyl-4-methylphenoxy)ethoxy]ethyl}(methyl)amino]ethanol ethanedioate (salt)](/img/structure/B5964486.png)
![2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B5964487.png)